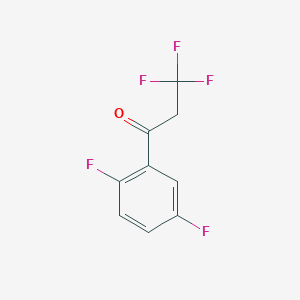

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYRSWNVHYPHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,5-Difluorophenyl Trifluoromethyl Ketone: Synthesis, Structural Elucidation, and Application

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The trifluoromethyl ketone (TFMK) moiety, in particular, has emerged as a critical pharmacophore, renowned for its ability to act as a potent and often reversible covalent inhibitor of serine and cysteine proteases.[3] This guide provides an in-depth technical examination of 2,5-difluorophenyl trifluoromethyl ketone, a molecule that synergistically combines the potent electrophilicity of the TFMK group with the unique electronic and metabolic attributes of a difluorinated aromatic ring. We will explore its logical synthesis, delve into a comprehensive structural characterization using modern spectroscopic techniques, analyze its chemical reactivity, and discuss its significance and applications for professionals in drug discovery and development.

Introduction: The Strategic Value of Fluorination

The trifluoromethyl (CF₃) group is a key bioisostere in drug design, prized for its high electronegativity, metabolic stability, and ability to enhance lipophilicity, thereby improving pharmacokinetic profiles and binding selectivity.[4][5] When incorporated into a ketone, the CF₃ group profoundly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic feature is the basis for the TFMK's utility as an inhibitor of hydrolytic enzymes, where it can form a stable, yet potentially reversible, hemiketal or hemithioketal adduct with active site residues like serine or cysteine.[3]

The addition of a 2,5-difluorophenyl ring further refines the molecule's properties. The fluorine atoms modulate the electronic environment of the aromatic ring, influence pKa, and can block sites of metabolic oxidation, increasing the compound's in vivo half-life.[1][4] The specific 2,5-substitution pattern creates a distinct electronic and steric profile that can be exploited to achieve selective binding to a biological target. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and strategically deploy this valuable chemical entity.

Synthesis and Purification

The synthesis of aryl trifluoromethyl ketones is well-established, with several reliable methods available.[6][7] A robust and frequently employed strategy involves the nucleophilic addition of an organometallic reagent to a trifluoroacetylating agent, such as ethyl trifluoroacetate. This approach is favored due to the commercial availability of starting materials and generally high yields.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis via the formation of a Grignard reagent from 1-bromo-2,5-difluorobenzene, followed by reaction with ethyl trifluoroacetate.

Experimental Workflow Diagram

Caption: Grignard-based synthesis of the target ketone.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a dry nitrogen or argon atmosphere.

-

Grignard Formation: Place magnesium turnings in the flask. Add a solution of 1-bromo-2,5-difluorobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium and initiate the reaction (e.g., with gentle heating or an iodine crystal). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.

-

Trifluoroacetylation: Cool a separate flask containing a solution of ethyl trifluoroacetate in anhydrous diethyl ether to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula or dropping funnel, maintaining the low temperature.

-

Reaction Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it over a mixture of crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Structural Elucidation and Characterization

Confirming the chemical structure of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

| NMR Data Summary for 2,5-Difluorophenyl Trifluoromethyl Ketone | | :--- | :--- | | ¹H NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | H-3 | ~7.4-7.6 ppm, ddd (doublet of doublet of doublets) | | H-4 | ~7.2-7.4 ppm, ddd | | H-6 | ~7.7-7.9 ppm, ddd | | ¹⁹F NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | CF₃ | ~ -71 to -73 ppm, s (singlet) | | C2-F | ~ -115 to -125 ppm, m (multiplet) | | C5-F | ~ -115 to -125 ppm, m (multiplet) | | ¹³C NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | C=O | ~175-180 ppm, q (quartet, ²JCF) | | CF₃ | ~115-120 ppm, q (quartet, ¹JCF) | | C-F (C2, C5) | ~155-165 ppm, d (doublet, ¹JCF) | | C-H (Aromatic) | ~115-130 ppm, various multiplicities due to C-F coupling | | C-ipso (C1) | ~120-130 ppm, dd (doublet of doublets) |

Causality and Interpretation:

-

¹H NMR: The three aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho, meta H-H coupling) and with the two fluorine atoms on the ring (ortho, meta, para H-F coupling).

-

¹⁹F NMR: The trifluoromethyl group typically appears as a sharp singlet in a characteristic region around -72 ppm.[8] The two aromatic fluorines will show complex multiplets due to coupling with each other and the aromatic protons.

-

¹³C NMR: The most notable signals are the quartets for the CF₃ carbon and the carbonyl carbon, arising from coupling to the three fluorine atoms. The carbons directly bonded to fluorine (C2, C5) will appear as large doublets due to one-bond C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| IR Spectroscopy Data Summary | | :--- | :--- | | Frequency Range (cm⁻¹) | Assignment | | 1710 - 1740 | C=O Stretch (Ketone) - Strong, sharp | | 1480 - 1600 | C=C Stretch (Aromatic ring) | | 1100 - 1350 | C-F Stretch (CF₃) - Very strong, broad | | 1000 - 1100 | C-F Stretch (Aryl-F) |

Interpretation: The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) group.[9] Its frequency is higher than a typical aryl ketone due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. The C-F stretching region will be dominated by intense, broad signals characteristic of the CF₃ group and the aryl-fluorine bonds.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| Mass Spectrometry Data (Electron Ionization - EI) | | :--- | :--- | | m/z (mass-to-charge ratio) | Assignment | | 210 | [M]⁺˙ (Molecular Ion) | | 141 | [M - CF₃]⁺ (Loss of trifluoromethyl radical) | | 113 | [C₆H₃F₂]⁺ (Difluorophenyl cation) | | 69 | [CF₃]⁺ (Trifluoromethyl cation) |

Interpretation: Under electron ionization, the molecular ion peak [M]⁺˙ is expected at m/z 210. A very common and prominent fragmentation pathway for trifluoromethyl ketones is the alpha-cleavage to lose the stable trifluoromethyl radical (•CF₃), resulting in a strong peak for the 2,5-difluoro-benzoyl cation at m/z 141.[11] This fragment is often the base peak in the spectrum.

Chemical Reactivity: The Activated Carbonyl

The defining characteristic of a trifluoromethyl ketone is its highly electrophilic carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon exceptionally susceptible to attack by nucleophiles.

Reversible Hydration: In the presence of water or other protic nucleophiles, TFMKs exist in a rapid equilibrium with their corresponding hydrate (gem-diol) form.[3] This phenomenon is crucial for their biological activity and must be considered during analysis, as the hydrate may be the dominant species observed under certain conditions (e.g., in NMR with D₂O/DMSO mixtures).[12]

Caption: Reversible hydration equilibrium of the TFMK.

Applications in Drug Development

The unique chemical structure of 2,5-difluorophenyl trifluoromethyl ketone makes it a highly valuable building block for the development of therapeutic agents, particularly enzyme inhibitors.

Mechanism of Enzyme Inhibition: Many serine and cysteine proteases are implicated in diseases ranging from inflammation to viral replication and cancer. The TFMK moiety can act as a "warhead" that targets the nucleophilic serine or cysteine residue in the enzyme's active site. The nucleophilic attack on the electrophilic carbonyl carbon forms a stable tetrahedral hemiketal or hemithioketal intermediate, effectively inactivating the enzyme.[3][12] This interaction is often reversible, which can be advantageous in reducing off-target effects.

Caption: Mechanism of covalent inhibition by a TFMK.

The 2,5-difluorophenyl group serves as the recognition element, directing the TFMK warhead to the enzyme's active site. Its specific steric and electronic properties can be tailored to fit into binding pockets, enhancing both the potency and selectivity of the inhibitor.

Safety and Handling

As with any laboratory chemical, 2,5-difluorophenyl trifluoromethyl ketone should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.[13]

Conclusion

2,5-Difluorophenyl trifluoromethyl ketone is more than just a chemical compound; it is a strategic tool for researchers in medicinal chemistry. Its structure is a deliberate convergence of features designed to confer potent biological activity: a highly electrophilic TFMK core for covalent enzyme inhibition and a difluorinated phenyl ring for modulating binding affinity and pharmacokinetic properties. A thorough understanding of its synthesis, spectroscopic signatures, and inherent reactivity, as detailed in this guide, is essential for its effective application in the rational design of next-generation therapeutics.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10296-10310. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

-

Edwards, P. D., et al. (1997). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 40(13), 1876-1885. [Link]

-

O'Hagan, D., et al. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. University of St Andrews. [Link]

-

Smits, R., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(17), 4963-4966. [Link]

-

O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wang, Z., et al. (2019). Background on synthesis of 1,1,1‐trifluoro‐2,5‐diketones and their derivatives. Journal of the Chinese Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

-

Unknown Author. (2019). Synthesis of Difluoromethyl Ketones. Fluorine Notes. [Link]

-

Reeves, J. T., et al. (2011). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 88, 328-338. [Link]

-

Tota, A., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 440-448. [Link]

-

Smith, K., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Western Kentucky University. [Link]

-

Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences. [Link]

-

Reddy, V. P., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Wang, F., et al. (2011). Chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents: The substituent effect. Journal of Fluorine Chemistry, 132(10), 757-762. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Kornath, A., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

Shcherbakov, D. N., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]

-

Zhang, X., et al. (2021). EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b)... ResearchGate. [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

-

Unknown Author. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Seger, E. S., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]

-

The Chem App. (2022). Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS). YouTube. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Mary, Y. S., et al. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 6(5), 102-114. [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. keyorganics.net [keyorganics.net]

- 15. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to Beta-Trifluoromethyl Ketones in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The trifluoromethyl (CF3) group, in particular, has become a privileged moiety due to its profound and predictable influence on a molecule's physicochemical and biological properties.[3] Its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa make it an invaluable tool for optimizing drug candidates.[2][3][4] This guide focuses on a specific, highly valuable class of fluorinated compounds: beta-trifluoromethyl (β-TFM) ketones. These structures have emerged as powerful tools in drug discovery, primarily for their ability to act as potent and often reversible covalent inhibitors of various enzyme classes.[5][6][7]

This document will provide a comprehensive overview of the synthesis, unique chemical properties, and diverse applications of β-TFM ketones. We will delve into their mechanism of action as enzyme inhibitors, their role as bioisosteres, and their impact on pharmacokinetic profiles, offering a technical resource for researchers and professionals in the field of drug development.

The Unique Chemistry of the β-Trifluoromethyl Ketone Moiety

The defining feature of a β-TFM ketone is the powerful electron-withdrawing effect of the trifluoromethyl group, which significantly enhances the electrophilicity of the adjacent carbonyl carbon.[5][8] This heightened reactivity is the foundation of their utility as enzyme inhibitors.

Covalent Inhibition and Transition-State Mimicry

β-TFM ketones are particularly well-suited to inhibit serine and cysteine proteases, as well as esterases.[5][8][9] The catalytic mechanism of these enzymes involves a nucleophilic attack by a serine or cysteine residue on the carbonyl carbon of a substrate, forming a tetrahedral intermediate. The highly electrophilic carbonyl of a β-TFM ketone acts as an effective "trap" for these nucleophilic residues.

Upon entering the enzyme's active site, the carbonyl carbon of the β-TFM ketone is readily attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue.[6][8] This results in the formation of a stable, yet often reversible, hemiketal or thiohemiketal adduct.[5][8] This adduct is a mimic of the natural transition state of the enzymatic reaction, leading to potent inhibition.[10][11]

// Nodes Enzyme_Active_Site [label="Enzyme Active Site\n(Serine/Cysteine)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFM_Ketone [label="β-Trifluoromethyl Ketone\n(Electrophilic Carbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Tetrahedral Intermediate\n(Hemiketal/Thiohemiketal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enzyme_Active_Site -> Transition_State [label="Nucleophilic Attack"]; TFM_Ketone -> Transition_State [label="Covalent Bond Formation"]; Transition_State -> Inhibition [label="Mimics Natural Transition State"]; } dot Caption: Covalent inhibition mechanism of β-TFM ketones.

Reversible Covalency: A "Sweet Spot" in Drug Design

The concept of reversible covalent inhibition has gained significant traction in drug discovery. It offers a compelling balance between the prolonged target engagement of irreversible inhibitors and the more favorable safety profile of non-covalent inhibitors.[6] β-TFM ketones are exemplary reversible covalent warheads.[6][7] The stability of the hemiketal or thiohemiketal adduct can be tuned by modifying the surrounding molecular structure, allowing for control over the duration of inhibition. This "tunability" is a key advantage in optimizing both potency and safety.

Synthesis of β-Trifluoromethyl Ketones

A variety of synthetic methods have been developed to access β-TFM ketones, reflecting their growing importance in medicinal chemistry.[12]

Classical and Modern Synthetic Approaches

Historically, the synthesis of β-TFM ketones often involved multi-step sequences. A common strategy is the C-C bond formation between a nitroalkane and trifluoroacetaldehyde ethyl hemiacetal, followed by reduction of the nitro group and subsequent oxidation.[8]

More recently, advances in photoredox catalysis have provided more direct and efficient routes.[13][14][15] For instance, a three-component reaction involving a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO under organophotoredox conditions has been reported for the synthesis of β-trifluoromethyl β-amino ketones.[13][16] Another innovative approach utilizes the photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes.[7][17]

Asymmetric Synthesis for Chiral Scaffolds

Given the importance of stereochemistry in drug action, the enantioselective synthesis of β-TFM ketones is of paramount importance. Chiral N-heterocyclic carbene (NHC)-catalyzed reactions have been successfully employed for the diastereo- and enantioselective synthesis of β-trifluoromethyl-β-lactones, which can serve as precursors to chiral β-TFM ketones.[18][19] Additionally, nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be converted to the desired β-TFM alcohols.[20][21]

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The unique properties of β-TFM ketones have been leveraged in the development of inhibitors for a range of therapeutic targets.

Protease Inhibitors for Infectious Diseases

A notable application of β-TFM ketones is in the development of inhibitors for viral proteases. For example, a series of β-TFM ketones were designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral life cycle.[8][22] One of the most potent inhibitors from this series exhibited time-dependent inhibition with a Ki value of 0.3 µM.[8] The substrate-based design of these inhibitors highlights the effectiveness of mimicking the natural substrate to achieve high potency and selectivity.[8]

Modulating Kinase Activity in Oncology

Beyond proteases, β-TFM ketones have also been explored as covalent reversible inhibitors of kinases, an important class of enzymes in cancer therapy. An aromatic trifluoromethyl ketone moiety has been characterized as a novel warhead for targeting non-catalytic cysteine residues in kinases.[23][24] This strategy led to the development of potent and selective covalently reversible inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers.[23] This work underscores the versatility of the β-TFM ketone warhead in targeting different enzyme classes.

Esterase Inhibitors

β-TFM ketones have also proven to be potent inhibitors of esterases.[25] For instance, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) was identified as a tight, slow-binding inhibitor of antennal esterases with an IC50 of 0.08 µM.[25] Such inhibitors have potential applications in agriculture as pest control agents by disrupting pheromone communication.[10]

The Role of β-Trifluoromethyl Ketones as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry.[26][27] The trifluoromethyl group itself is often considered a bioisostere for other groups, and the entire β-TFM ketone moiety can also serve as a bioisosteric replacement.

For example, the β-TFM ketone group has been investigated as a surrogate for carboxylic acids.[28] This replacement can have a significant impact on a molecule's pharmacokinetic profile, including pKa, lipophilicity, and cell permeability.[28]

Impact on ADME Properties

The incorporation of fluorine, and specifically the trifluoromethyl group, can have a profound and often beneficial impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][4][29]

Enhancing Permeability and Oral Exposure

Strategically placed fluorine atoms can improve a compound's permeability across biological membranes.[29] In a study on MK2 inhibitors, the introduction of fluorine led to improved permeability, solubility, and in vivo clearance, ultimately resulting in significantly enhanced oral exposure.[29] This demonstrates that fluorination can synergistically improve multiple ADME parameters.

Modulating Metabolism

The strong carbon-fluorine bond makes the trifluoromethyl group highly resistant to metabolic degradation.[3] This can be a significant advantage in drug design, as it can block sites of metabolism and increase a drug's half-life. The metabolic stability of the trifluoromethyl group is a key reason for its prevalence in pharmaceuticals.[3]

Experimental Protocols

General Procedure for the Synthesis of β-Trifluoromethyl β-Amino Ketones via Photoredox Catalysis

The following is a representative protocol for the synthesis of β-trifluoromethyl β-amino ketones, adapted from the literature.[13]

-

To an 8 mL vial equipped with a magnetic stir bar, add the corresponding styrene (0.25 mmol, 1.0 equiv), 4DPAIPN (0.02 equiv), and the hydroxylamine reagent (0.50 mmol, 2.0 equiv).

-

Add 2.5 mL of dry DMSO under an inert atmosphere.

-

Degas the reaction mixture with argon for 20 seconds.

-

Irradiate the mixture for 4 hours with a 427 nm LED.

-

Upon completion, quench the reaction and purify the product by column chromatography.

// Nodes Start [label="Combine Reactants:\nStyrene, 4DPAIPN, Hydroxylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="Add Dry DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas with Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiate [label="Irradiate with 427 nm LED (4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Quench and Purify", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="β-Trifluoromethyl β-Amino Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Solvent; Add_Solvent -> Degas; Degas -> Irradiate; Irradiate -> Workup; Workup -> Product; } dot Caption: Workflow for photoredox synthesis of β-TFM β-amino ketones.

In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potency of synthesized β-TFM ketones, a standard in vitro enzyme assay can be performed. The following is a general outline.

-

Prepare a solution of the purified enzyme in an appropriate buffer.

-

Prepare serial dilutions of the β-TFM ketone inhibitor.

-

In a microplate, combine the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 or Ki values by fitting the data to appropriate inhibition models.

Quantitative Data Summary

| Compound Class | Target Enzyme | Key Findings | Reference |

| Peptidomimetic β-TFM Ketones | SARS-CoV 3CL Protease | Time-dependent inhibition, Ki = 0.3 µM | [8][22] |

| Aromatic β-TFM Ketones | FGFR4 Kinase | Potent and selective covalent reversible inhibition | [23][24] |

| β-thio β-TFM Ketones | Antennal Esterases | Tight, slow-binding inhibition, IC50 = 0.08 µM | [25] |

Conclusion and Future Perspectives

Beta-trifluoromethyl ketones represent a highly valuable and versatile class of compounds in drug discovery. Their unique electronic properties make them potent, often reversibly covalent, inhibitors of a wide range of enzymes, particularly proteases and esterases. The ongoing development of novel and efficient synthetic methodologies, including asymmetric and photocatalytic approaches, continues to expand the accessibility and diversity of these important scaffolds. As our understanding of the nuanced effects of fluorine on ADME properties grows, the strategic incorporation of the β-TFM ketone moiety will undoubtedly continue to be a powerful tactic in the design of the next generation of therapeutics. The ability to fine-tune the covalent reactivity of these compounds offers a promising avenue for developing drugs with optimized efficacy and safety profiles.

References

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. (URL: [Link])

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])

-

New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed. (URL: [Link])

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchGate. (URL: [Link])

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed. (URL: [Link])

-

An update on the discovery and development of reversible covalent inhibitors - PMC. (URL: [Link])

-

Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions | Organic Letters - ACS Publications. (URL: [Link])

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL: [Link])

-

Enantioselective synthesis of β-trifluoromethylated α-chiral ketones A... - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. - Sci-Hub. (URL: [Link])

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (URL: [Link])

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC. (URL: [Link])

- Fluorine in drug discovery: Role, design and case studies. (URL: Not available)

-

Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC - PubMed Central. (URL: [Link])

-

Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. (URL: [Link])

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science Publishers. (URL: [Link])

-

Stereoselective Synthesis of Peptidyl Trifluoromethyl Alcohols and Ketones: Inhibitory Potency Against Human Leucocyte Elastase, Cathepsin G, Porcine Pancreatic Elastase and HIV-1 Protease | Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF - ResearchGate. (URL: [Link])

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC. (URL: [Link])

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes | ChemRxiv. (URL: [Link])

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (URL: [Link])

-

Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - Brandeis University. (URL: [Link])

-

Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. (URL: [Link])

-

The Trifluoromethyl Group in Medical Chemistry - ACS Publications. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - Organic Chemistry Portal. (URL: [Link])

-

Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

-

Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. (URL: [Link])

-

Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones† - PubMed. (URL: [Link])

-

A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes - ChemRxiv. (URL: [Link])

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - R Discovery. (URL: [Link])

Sources

- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sci-Hub. ChemInform Abstract: Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. / ChemInform, 2015 [sci-hub.box]

- 15. Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]

- 22. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 28. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Design and Evaluation of Bioisosteres for 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, a Putative Cathepsin S Inhibitor

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of bioisosteres for the compound 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one. Based on the well-established function of the trifluoromethyl ketone (TFMK) moiety as a covalent inhibitor of cysteine proteases, this document posits Cathepsin S (CatS) as a primary biological target. Cathepsin S is a lysosomal cysteine protease critically involved in the processing of the invariant chain (Ii) in antigen-presenting cells, making it a key target in autoimmune diseases and other inflammatory conditions[1]. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from initial bioisosteric design to preclinical evaluation. We will explore strategic replacements for both the 2,5-difluorophenyl ring and the trifluoromethyl ketone warhead, providing detailed synthetic protocols, in-vitro and cell-based assay methodologies, and guidance on in-vivo model selection and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction: The Rationale for Targeting Cathepsin S with 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

The trifluoromethyl ketone functional group is a potent electrophilic "warhead" known to form a reversible covalent bond with the active site cysteine residue of proteases like cathepsins[2]. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition[2]. The 2,5-difluorophenyl group likely occupies the S2 pocket of the enzyme's active site, a key determinant of inhibitor selectivity among the cathepsin family[3]. The strategic placement of fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability[4].

Cathepsin S is distinguished from other cathepsins by its activity at neutral pH, allowing it to function both within lysosomes and in the extracellular space[5]. Its primary role in the degradation of the invariant chain makes it a crucial regulator of the adaptive immune response[1]. Inhibition of Cathepsin S has shown therapeutic potential in animal models of various autoimmune diseases, including Sjögren's syndrome, rheumatoid arthritis, and multiple sclerosis[1][6]. Therefore, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one represents a promising lead scaffold for the development of novel Cathepsin S inhibitors.

This guide will systematically deconstruct this lead compound and explore bioisosteric modifications aimed at optimizing potency, selectivity, and drug-like properties.

Synthesis of the Core Scaffold

The parent compound, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one, can be synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust method for forming aryl ketones[7][8][9].

Experimental Protocol: Synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

-

Solvent and Substrate Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add 1,4-difluorobenzene (1.0 equivalent) to the stirred suspension.

-

Acylating Agent Addition: Add 3,3,3-trifluoropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[10].

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one.

Figure 1: Synthetic workflow for the parent compound.

Bioisosteric Design Strategy

The goal of bioisosteric replacement is to create new molecules with similar biological properties but improved physicochemical or pharmacokinetic profiles[4][11][12]. We will consider bioisosteres for both the trifluoromethyl ketone "warhead" and the 2,5-difluorophenyl "recognition element".

Bioisosteres of the Trifluoromethyl Ketone Group

The TFMK group is highly electrophilic and exists in equilibrium with its hydrate form, which is thought to be the active species that binds to the cysteine protease[2]. Bioisosteric replacements should aim to retain this electrophilicity and ability to form a reversible covalent bond, while potentially modulating reactivity, stability, or off-target effects.

| Bioisostere Group | Rationale for Replacement | Potential Advantages |

| α-Ketoamides | Mimics the peptide backbone, potentially increasing affinity. | Can form additional hydrogen bonds with the enzyme active site. |

| Nitrile | A well-established cysteine protease inhibitor warhead. | Smaller size, may offer different binding kinetics. |

| α-Fluorovinylsulfones | Covalent-reversible warhead with tunable reactivity. | Can offer high potency and selectivity.[4] |

| Boronic Acids | Forms a reversible covalent bond with the catalytic serine/cysteine. | May offer a different selectivity profile. |

Bioisosteres of the 2,5-Difluorophenyl Ring

The 2,5-difluorophenyl ring is critical for recognition and binding in the S2 pocket of Cathepsin S. Bioisosteric replacements can alter lipophilicity, solubility, and metabolic stability, and can also explore different interactions within the binding pocket.

| Bioisostere Group | Rationale for Replacement | Potential Advantages |

| Pyridyl Ring | Introduction of a nitrogen atom can improve solubility and provide a hydrogen bond acceptor. | Can modulate pKa and tissue distribution. |

| Thienyl/Furanyl Rings | 5-membered heterocycles can alter the geometry and electronic properties. | May improve metabolic stability compared to a phenyl ring. |

| Cycloalkyl Groups (e.g., Cyclohexyl) | Reduces aromatic character, potentially improving solubility and metabolic profile. | Can introduce 3D character to the molecule. |

| Bicyclo[1.1.1]pentane | A rigid, non-aromatic scaffold that can mimic a para-substituted phenyl ring. | Can improve solubility and metabolic stability. |

| Other Substituted Phenyl Rings | Fine-tuning of electronic and steric properties. | Introduction of groups like -CN, -OCH₃, or -CF₃ can probe different interactions in the S2 pocket. |

In-Vitro Evaluation of Bioisosteres

A tiered approach to in-vitro testing is recommended, starting with a primary biochemical assay, followed by selectivity profiling and cell-based assays.

Primary Biochemical Assay: Cathepsin S Inhibition

A fluorescence-based assay is a common and efficient method for determining the inhibitory potency (IC₅₀) of compounds against purified Cathepsin S[5][13][14][15][16].

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for Cathepsin S activity (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

-

Enzyme Solution: Dilute recombinant human Cathepsin S to the desired concentration (e.g., 1 ng/µL) in assay buffer[5].

-

Substrate Solution: Prepare a solution of a fluorogenic Cathepsin S substrate, such as Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin), in assay buffer (e.g., 20 µM)[17].

-

Test Compounds: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%[5].

-

-

Assay Procedure (96-well plate format):

-

Add enzyme solution to each well.

-

Add test compound solution or vehicle (for control wells) to the wells.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding[5][18].

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm or 400/505 nm) kinetically over 30-60 minutes at 37°C[15][16][18].

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Selectivity Profiling

To ensure the developed bioisosteres are selective for Cathepsin S, it is crucial to test them against other relevant cathepsins, such as Cathepsin K, L, and B[1][13][19]. The same fluorometric assay protocol can be used, substituting the respective cathepsin enzyme and its preferred substrate. High selectivity is a key factor for minimizing off-target effects[3].

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy.

Inhibition of Cathepsin S in antigen-presenting cells (e.g., B-cells or dendritic cells) leads to the accumulation of the p10 fragment of the invariant chain (Ii)[5]. This can be quantified by Western blotting.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., Raji B-cells) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors[20].

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane[17][21][22].

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the p10 fragment of the invariant chain overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate[20].

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the p10 signal to the loading control.

Figure 2: Workflow for the invariant chain degradation assay.

In-Vivo Evaluation

Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

In-Vivo Models for Efficacy Testing

Given the role of Cathepsin S in autoimmunity, mouse models of these diseases are highly relevant.

-

Sjögren's Syndrome Models: Non-obese diabetic (NOD) mice or induced models where autoimmunity is triggered by immunization with salivary gland proteins can be used[6][23][24][25][26]. Endpoints include measuring salivary flow, assessing lymphocytic infiltration in salivary glands via histology, and quantifying serum autoantibodies[24][25].

-

Collagen-Induced Arthritis (CIA) Model: This is a common model for rheumatoid arthritis. Efficacy is assessed by monitoring paw swelling and clinical scores of disease severity.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a model for multiple sclerosis, where disease progression is monitored by clinical scoring of paralysis.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds[2][27][28].

-

Dosing: Administer the test compound to a cohort of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability[29].

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[28].

-

Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Pharmacodynamic (PD) Studies

PD studies are performed to confirm that the drug is engaging its target in vivo. This can be achieved by measuring the accumulation of the Ii (p10) fragment in B-cells isolated from the spleen or blood of treated animals, using the Western blot protocol described previously.

Conclusion

The development of novel and selective Cathepsin S inhibitors holds significant promise for the treatment of autoimmune and inflammatory diseases. The lead compound, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one, provides a strong starting point for a drug discovery program. This guide has outlined a systematic approach to the design and evaluation of bioisosteres for this scaffold. By employing the described synthetic strategies and a comprehensive suite of in-vitro and in-vivo assays, researchers can efficiently identify and optimize next-generation Cathepsin S inhibitors with improved therapeutic potential. Careful consideration of selectivity and pharmacokinetic properties throughout the discovery process will be paramount to success.

References

-

Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (2024). MDPI. Available from: [Link]

-

Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino acids. bioRxiv. (2025). Available from: [Link]

-

Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022). ACS Pharmacology & Translational Science. Available from: [Link]

-

Experimental Sjögren's Syndrome Model. Creative Bioarray. (2024). Available from: [Link]

-

Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. (2000). European Journal of Biochemistry. Available from: [Link]

-

Selectivity profiles of assayed inhibitors with cathepsins B (CatB), S (CatS), L (CatL) and K (CatK). ResearchGate. Available from: [Link]

-

Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022). ACS Publications. Available from: [Link]

-

Review Experimental models of Sjögren's syndrome: differences and similarities with human disease. (2022). Clinical and Experimental Rheumatology. Available from: [Link]

-

Self Organizing Map-Based Classification of Cathepsin k and S Inhibitors with Different Selectivity Profiles Using Different Structural Molecular Fingerprints: Design and Application for Discovery of Novel Hits. (2016). MDPI. Available from: [Link]

-

Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

Cathepsin S Activity Assay Kit. AMSBIO. Available from: [Link]

-

Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. (2020). The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Lessons from Animal Models in Sjögren's Syndrome. (2023). MDPI. Available from: [Link]

-

Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers. Available from: [Link]

-

Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Wiley Online Library. Available from: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). National Center for Biotechnology Information. Available from: [Link]

-

The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (2012). PubMed. Available from: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link]

-

Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses Procedure. Available from: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

-

Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. Available from: [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available from: [Link]

-

The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. ResearchGate. (2025). Available from: [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). National Center for Biotechnology Information. Available from: [Link]

- Preparation of 3,3,3-trifluoropropene-1. Google Patents.

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). National Center for Biotechnology Information. Available from: [Link]

-

Protease inhibitor (pharmacology). Wikipedia. Available from: [Link]

Sources

- 1. Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]

- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development | MDPI [mdpi.com]

- 4. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. content.abcam.com [content.abcam.com]

- 19. Self Organizing Map-Based Classification of Cathepsin k and S Inhibitors with Different Selectivity Profiles Using Different Structural Molecular Fingerprints: Design and Application for Discovery of Novel Hits [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Studying Sjögren’s syndrome in mice: What is the best available model? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. wuxibiology.com [wuxibiology.com]

- 26. mdpi.com [mdpi.com]

- 27. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to the Stability of Trifluoromethylated Aryl Ketones

For Immediate Release

Shanghai, China – February 21, 2026 – In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. For researchers, scientists, and drug development professionals, understanding and optimizing this parameter is paramount. This in-depth technical guide focuses on a specific and increasingly important class of molecules: trifluoromethylated aryl ketones. The strategic incorporation of a trifluoromethyl (CF3) group into an aryl ketone scaffold is a widely employed tactic to enhance a molecule's pharmacological profile, but it also introduces unique metabolic considerations.[1][2][3] This guide provides a comprehensive exploration of the metabolic pathways, experimental assessment, and strategic design principles related to the stability of these compounds.

The Trifluoromethyl Group: A Double-Edged Sword in Metabolism

The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key drug-like properties.[1][2][3] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond contribute to enhanced metabolic stability by shielding susceptible positions from enzymatic attack.[3][4] Specifically, replacing a metabolically labile methyl group with a CF3 group can effectively block a primary route of metabolism, leading to a longer half-life and improved bioavailability.[1][3][4]

However, the presence of the ketone functionality introduces a metabolic pathway that can counteract the stabilizing effect of the trifluoromethyl group: carbonyl reduction. This process, primarily mediated by carbonyl reductase enzymes, converts the ketone to a secondary alcohol.[5][6] While this may seem like a minor transformation, it can have profound consequences on the compound's pharmacological activity, potentially leading to inactivation or the formation of metabolites with different target profiles.[5][7]

Key Metabolic Pathways of Trifluoromethylated Aryl Ketones

The metabolic fate of trifluoromethylated aryl ketones is primarily governed by two competing enzymatic processes:

-

Carbonyl Reduction: This is often the most significant metabolic pathway for ketones.[6] A diverse family of enzymes, including aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), catalyze the reduction of the carbonyl group to a secondary alcohol.[8] This biotransformation can significantly alter the compound's properties and may lead to rapid clearance from the body.[5] The resulting alcohol metabolite can also undergo further Phase II conjugation reactions, such as glucuronidation, facilitating its excretion.[5]

-

CYP450-Mediated Oxidation: While the trifluoromethyl group itself is highly resistant to oxidation, the aromatic ring of the aryl ketone can still be a substrate for Cytochrome P450 (CYP) enzymes.[9][10] These enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of phenolic metabolites. The position of this hydroxylation is influenced by the substitution pattern on the aryl ring.

The interplay between these two pathways determines the overall metabolic stability of the compound.

Caption: Metabolic pathways of trifluoromethylated aryl ketones.

In Vitro Assessment of Metabolic Stability: A Practical Guide

A thorough understanding of a compound's metabolic stability begins with robust in vitro assays.[11][12][13] These experiments provide crucial data on intrinsic clearance and half-life, which are essential for predicting in vivo pharmacokinetic behavior.[11][13][14]

Foundational In Vitro Assays

Two primary in vitro systems are employed to assess the metabolic stability of trifluoromethylated aryl ketones:

-

Liver Microsomal Stability Assay: This is a widely used, high-throughput screen that utilizes the microsomal fraction of liver cells.[14] This fraction is enriched in CYP450 enzymes, making it ideal for evaluating oxidative metabolism.[14]

-

Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more complete picture of metabolism as it includes both Phase I and Phase II enzymes, as well as active transport processes.[12][14][15]

Table 1: Comparison of In Vitro Metabolic Stability Assay Systems

| Feature | Liver Microsomes | Hepatocytes |

| Enzyme Content | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes, cofactors |

| Cellular Integrity | Subcellular fraction | Intact cells |

| Transport Processes | Absent | Present |

| Throughput | High | Moderate |

| Predictive Power | Good for oxidative metabolism | More comprehensive prediction of in vivo clearance |

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound in liver microsomes.

Caption: Experimental workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the trifluoromethylated aryl ketone test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (from human or other species) on ice and dilute to the desired concentration in phosphate buffer.

-

Prepare a NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomal suspension and the test compound.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[4]

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[11][16][17][18]

-

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters:

-

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[13] It is calculated from the in vitro half-life and the protein concentration used in the assay.

These parameters allow for the ranking of compounds based on their metabolic stability and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.

Strategies to Enhance Metabolic Stability

When a trifluoromethylated aryl ketone exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to address this liability.

-

Steric Hindrance around the Ketone: Introducing bulky substituents near the carbonyl group can sterically hinder the approach of carbonyl reductase enzymes, thereby slowing the rate of reduction.[19] This can be a highly effective strategy for improving the metabolic half-life of the compound.[19]

-

Modulation of Electronic Properties: Altering the electronic environment of the aryl ring can influence its susceptibility to CYP450-mediated oxidation. The introduction of electron-withdrawing groups can deactivate the ring, making it less prone to oxidative metabolism.[1][3]

-

Bioisosteric Replacement of the Ketone: In cases where carbonyl reduction is the primary metabolic liability and cannot be sufficiently mitigated, replacing the ketone with a more metabolically stable functional group may be necessary. However, this can be a challenging approach as the ketone may be crucial for the compound's biological activity.

Caption: Decision tree for improving metabolic stability.

Conclusion

The metabolic stability of trifluoromethylated aryl ketones is a complex interplay between the stabilizing influence of the trifluoromethyl group and the metabolic liability of the ketone functionality. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment and strategic medicinal chemistry interventions, is essential for the successful development of drug candidates from this important chemical class. By applying the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenges of drug metabolism and advance compounds with optimized pharmacokinetic profiles towards clinical evaluation.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]

-

Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Available from: [Link]

-

Carbonyl reduction pathways in drug metabolism - Taylor & Francis. Available from: [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Available from: [Link]

-

The role of carbonyl reductase 1 in drug discovery and development - Taylor & Francis. Available from: [Link]

-

Metabolic Stability - Frontage Laboratories. Available from: [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... - ResearchGate. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

The role of carbonyl reductase 1 in drug discovery and development - PubMed. Available from: [Link]

-

Integrated quantification and identification of aldehydes and ketones in biological samples. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. Available from: [Link]

-

Carbonyl reductase – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

-

Ketone Body Induction: Insights into Metabolic Disease Management - PMC. Available from: [Link]

-

Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC. Available from: [Link]

-

Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - Columbia University. Available from: [Link]

-

Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC. Available from: [Link]

-

Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Analytical Chemistry - ACS Publications. Available from: [Link]

-

Metabolomic Platform Supports Ketone Body Detection - Labinsights. Available from: [Link]

-

Deoxygenative functionalization of trifluoromethyl ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

(PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - ResearchGate. Available from: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

-

A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes | ChemRxiv. Available from: [Link]

-

Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - GIST Scholar. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

-

How monitoring ketones and glucose can help you achieve metabolic flexibility | Levels. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. Available from: [Link]

-

Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families - ResearchGate. Available from: [Link]

-

Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. Available from: [Link]

-

Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway - ResearchGate. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pioneerpublisher.com [pioneerpublisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. nuvisan.com [nuvisan.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]